molecular formula C11H15N5O5 B15088763 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one

Cat. No.: B15088763
M. Wt: 297.27 g/mol
InChI Key: SLEHROROQDYRAW-UHFFFAOYSA-N
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Description

2-Methylguanosine is a modified nucleoside found in various RNA molecules. It is a derivative of guanosine, where a methyl group is attached to the nitrogen atom at the second position of the guanine base. This modification plays a crucial role in the stability and function of RNA molecules, particularly in transfer RNA (tRNA) and ribosomal RNA (rRNA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylguanosine can be synthesized through methylation of guanosine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure selective methylation at the desired position .

Industrial Production Methods: In an industrial setting, the production of 2-Methylguanosine may involve large-scale methylation reactions using automated systems to ensure consistency and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution can result in various functionalized guanosine derivatives .

Scientific Research Applications

2-Methylguanosine has a wide range of applications in scientific research:

Mechanism of Action

2-Methylguanosine exerts its effects by modulating the stability and function of RNA molecules. It can influence the folding and stability of RNA structures, thereby affecting their biological activity. The methyl group at the second position of the guanine base can interact with other molecules, influencing the overall conformation and function of the RNA .

Comparison with Similar Compounds

Uniqueness: 2-Methylguanosine is unique due to its specific methylation at the second position of the guanine base, which imparts distinct structural and functional properties to the RNA molecules it is part of. This specific modification can influence RNA stability and interactions in ways that other methylated guanosines cannot .

Properties

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEHROROQDYRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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